Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate
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Overview
Description
Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate is a complex organic compound consisting of 28 hydrogen atoms, 22 carbon atoms, 6 nitrogen atoms, and 8 oxygen atoms . This compound is known for its unique structure, which includes azidocarbonyl groups and hexyl chains attached to a benzene-1,3-dicarboxylate core . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate involves multiple steps. The primary synthetic route includes the reaction of benzene-1,3-dicarboxylic acid with 6-[(azidocarbonyl)oxy]hexanol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the azidocarbonyl groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate involves its interaction with molecular targets through its azidocarbonyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and target molecules.
Comparison with Similar Compounds
Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate can be compared with similar compounds such as bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate . While both compounds contain dicarboxylate groups, the presence of azidocarbonyl groups in this compound makes it unique and provides it with distinct chemical properties. Other similar compounds include various benzene dicarboxylates and hexyl derivatives, each with their own unique set of properties and applications.
Properties
CAS No. |
61591-84-2 |
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Molecular Formula |
C22H28N6O8 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
bis(6-carbonazidoyloxyhexyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H28N6O8/c23-27-25-21(31)35-14-7-3-1-5-12-33-19(29)17-10-9-11-18(16-17)20(30)34-13-6-2-4-8-15-36-22(32)26-28-24/h9-11,16H,1-8,12-15H2 |
InChI Key |
VQNSEGJODHXWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCCCCCCOC(=O)N=[N+]=[N-])C(=O)OCCCCCCOC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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